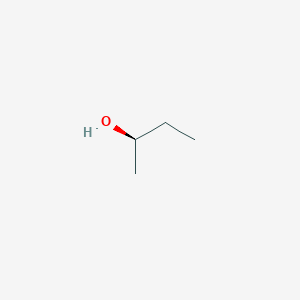

(-)-2-Butanol

Beschreibung

(R)-(-)-2-Butanol (C₄H₁₀O) is a chiral secondary alcohol with a hydroxyl group on the second carbon of a four-carbon chain. It is one of two enantiomers of 2-butanol, the other being (S)-(+)-2-butanol. Key characteristics include:

- Molecular structure: A chiral center at C2, with the R-configuration denoting the spatial arrangement of substituents (methyl, hydroxyl, and two hydrogen groups) .

- Physical properties: Colorless, flammable liquid with a boiling point of 99.5°C, solubility in water (29 g/100 mL at 20°C), and miscibility with organic solvents .

- Applications: Precursor to methyl ethyl ketone (a solvent), chiral intermediate in pharmaceuticals, and pheromone in insect behavior .

Its chirality drives distinct interactions in biological and chemical systems, such as enantioselective attraction in beetles and differential metabolic pathways .

Eigenschaften

IUPAC Name |

(2R)-butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904709 | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-79-4, 78-92-2 | |

| Record name | (-)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH38K423J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

(R)-(-)-2-Butanol, a chiral alcohol with the molecular formula CHO, is an important compound in various biological and industrial applications. This article explores its biological activity, production methods, and relevant case studies, highlighting its significance in biochemistry and biotechnology.

(R)-(-)-2-Butanol is characterized by its unique stereochemistry, which affects its biological interactions. The compound has a density of 0.807 g/mL at 20 °C and is often used as a reagent in organic synthesis. Its structural formula can be represented as:

- SMILES : CCC@@HO

- InChI : 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3

Biological Production Pathways

The biological production of (R)-(-)-2-butanol primarily involves microbial fermentation processes. Recent studies have focused on optimizing strains of lactic acid bacteria (LAB) for efficient production. For instance, Lactococcus lactis and Lactobacillus brevis have been engineered to convert precursors like meso-2,3-butanediol into 2-butanol through specific enzymatic pathways.

Key Findings from Research

- Microbial Pathways : Research indicates that Lactobacillus brevis SE20 exhibits favorable traits for 2-butanol production, such as robustness and the ability to utilize α-acetolactate as a substrate. This strain has been shown to produce 5.9 g/L of 2-butanol in a co-cultivation setup with L. lactis, achieving a yield of 0.58 mol/mol from glucose .

- Enzymatic Conversion : The conversion process typically involves a diol dehydratase that catalyzes the conversion of meso-2,3-butanediol to butanone, which is then reduced to (R)-(-)-2-butanol by secondary alcohol dehydrogenases .

Biological Activity and Applications

(R)-(-)-2-Butanol has several notable biological activities:

- Cryopreservation : It has been used effectively as a cryoprotectant during the long-term preservation of cells, particularly smooth muscle cells .

- Antimicrobial Properties : Some studies suggest that butanol derivatives exhibit antimicrobial effects, making them potential candidates for developing new antibacterial agents.

Case Study 1: Production Optimization in LAB

In a study focusing on the optimization of (R)-(-)-2-butanol production using Lactococcus lactis and Lactobacillus brevis, researchers demonstrated that co-cultivation strategies could enhance yield significantly. The engineered strains were able to utilize various substrates effectively, leading to higher concentrations of the desired product .

| Strain | Substrate | Yield (g/L) | Notes |

|---|---|---|---|

| Lactococcus lactis | Glucose | 5.9 | Co-cultivation with L. brevis |

| Lactobacillus brevis | α-Acetolactate | TBD | Robust growth; suitable for engineering |

Case Study 2: Structural Analysis of Aqueous Solutions

A recent investigation into the structural properties of (R)-(-)-2-butanol in aqueous solutions revealed insights into its clustering behavior at varying concentrations. The study utilized molecular dynamics simulations alongside experimental data to understand intermolecular interactions within these solutions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Compounds

(R)-(-)-2-Butanol serves as a key building block in the synthesis of various chiral compounds. For instance, it can be used in the Mitsunobu reaction to produce 1-[(S)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole from 3,5-diphenyl-1H-1,2,4-triazole . This reaction exemplifies its role in creating biologically active molecules.

Esterification and Transesterification

The compound has been investigated for its kinetic resolution through enzymatic processes. A study demonstrated that (R,S)-2-butanol undergoes esterification/transesterification using lipase Novozym 435® as a biocatalyst in organic media like n-hexane. The results indicated that higher substrate concentrations and specific acyl donors significantly enhance the resolution rate .

Drug Development

(R)-(-)-2-Butanol is used in the pharmaceutical industry for the synthesis of various drugs. Its ability to form esters with pleasant aromas makes it suitable for use in flavoring agents and fragrances within medicinal formulations . Additionally, it acts as a solvent for drug compounds, facilitating their formulation and delivery.

Cryopreservation

In biological research, (R)-(-)-2-butanol has been employed as a freeze-drying medium during the long-term cryopreservation of smooth muscle cell samples. This application highlights its importance in preserving cellular integrity during storage .

Insect Attractants

Research indicates that (R)-(-)-2-butanol plays a role in insect behavior modification. For example, studies on the beetle species Dasylepida ishigakiensis revealed that young females release (R)-(-)-2-butanol to attract males, while older females emit higher proportions of (S)-2-butanol which inhibits male attraction . This finding suggests potential applications in pest control strategies by manipulating these enantiomers.

Solvent Use

(R)-(-)-2-Butanol is widely utilized as an industrial solvent due to its miscibility with various organic solvents and water . It finds applications in cleaning agents, paint removers, and coatings where it acts as a dispersing agent or functional fluid.

Flavoring Agents

The esters derived from (R)-(-)-2-butanol are used in food products and perfumes due to their pleasant aromas . This application capitalizes on its sensory properties while contributing to the food industry's flavor enhancement processes.

Data Table: Applications Overview

Vergleich Mit ähnlichen Verbindungen

1-Butanol (Primary Alcohol)

- Structure : Hydroxyl group on terminal carbon (C1).

- Toxicity: 1-Butanol is significantly more toxic to bacteria than 2-butanol. At 3% (v/v), 1-butanol inhibits all tested bacterial strains, while 2-butanol allows residual growth .

- Solvent behavior: 1-Butanol forms hydrogen-bonded clusters less readily than 2-butanol, which aggregates in aqueous solutions above 1 M concentration .

Isobutanol (2-Methyl-1-propanol)

- Structure : Branched primary alcohol.

- Industrial use: Preferred in biofuel production due to higher energy density, but 2-butanol is less toxic and easier to handle in microbial synthesis .

tert-Butanol (2-Methyl-2-propanol)

- Structure : Tertiary alcohol with hydroxyl group on C2.

- Reactivity: Less reactive in oxidation reactions compared to secondary alcohols like 2-butanol, which can be oxidized to ketones .

Table 1: Physical and Chemical Properties of Butanol Isomers

| Property | (R)-(-)-2-Butanol | 1-Butanol | Isobutanol | tert-Butanol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 74.12 | 74.12 | 74.12 | 74.12 |

| Boiling Point (°C) | 99.5 | 117.7 | 108 | 82.5 |

| Solubility in Water | 29 g/100 mL | 7.7 g/100 mL | 10 g/100 mL | Miscible |

| Toxicity (Bacterial) | Low | High | Moderate | Low |

| Primary Application | Chiral synthesis | Solvent | Biofuel | Denaturant |

Comparison with Stereoisomers

(S)-(+)-2-Butanol

- Biological activity: Acts as an inhibitor of male beetle attraction when mixed with (R)-(-)-2-Butanol. A 50:50 racemic mixture reduces orientation behavior by 70% .

- Thermodynamic behavior: Mixing R and S enantiomers generates an endothermic response due to entropy-driven molecular reorganization, unlike non-chiral alcohols .

Other Chiral Alcohols

- (R)-2-Pentanol: Longer carbon chain increases hydrophobicity, reducing water solubility (14 g/100 mL vs. 29 g/100 mL for 2-butanol) .

- (R)-2-Amino-1-butanol: Functional amino group enables use in peptide synthesis, contrasting with 2-butanol’s role in solvent systems .

Physicochemical and Functional Comparisons

Solvent Behavior

- Aggregation: 2-Butanol forms clusters in water above 1 M concentration, altering solution dynamics. This contrasts with 1-butanol, which remains more uniformly distributed .

Vorbereitungsmethoden

Two-Phase System with Carbonyl Reductases

The enzymatic reduction of 2-butanone using carbonyl reductases (CRs) in a biphasic aqueous-organic system represents a cornerstone of (R)-(-)-2-butanol synthesis. The process leverages CRs from Candida parapsilosis or Lactobacillus kefir, which catalyze the stereoselective transfer of hydride from NAD(P)H to 2-butanone. A critical innovation involves partitioning the reaction into immiscible phases:

-

Aqueous phase : Contains the CR enzyme and coenzyme (NADPH/NADH).

-

Organic phase : Comprises 2-butanone dissolved in a high-boiling secondary alcohol (e.g., 2-propanol), which simultaneously acts as a coenzyme regenerator.

This biphasic design enhances substrate solubility and product recovery while minimizing enzyme inhibition. By reducing the aqueous phase to 3% of the total volume, >90% of 2-butanone partitions into the organic phase, enabling final product concentrations exceeding 10% (w/v). Post-reaction, (R)-(-)-2-butanol is isolated via decantation and distillation, achieving enantiomeric excess (ee) >96%.

Table 1: Key Parameters for Enzymatic Reduction

Continuous-Flow Biocatalytic Systems

Micro-Aqueous Solvent-Free Processes

Recent advances employ recombinant E. coli cells expressing Lactobacillus brevis alcohol dehydrogenase (LBADH) in continuous-flow reactors to overcome racemization challenges. By operating under micro-aqueous conditions (≤5% water), the system achieves:

-

Residence time (τ) : 3.1 minutes for 99% conversion of 2-butanone.

-

Space-time yield : 2,278 g/(L·d), an 8-fold increase over batch methods.

The continuous process suppresses racemization by rapidly removing the product, thereby avoiding equilibrium-driven epimerization. Complementary ADHs with (S)-selectivity (e.g., from Rhodococcus ruber) enable analogous synthesis of (S)-2-butanol with >98% ee, albeit at lower conversions (46%).

Thermocatalytic Synthesis from Biomass Derivatives

Ru@C–TiO₂-Catalyzed Hydrogenation

A 2025 study demonstrated the viability of converting biomass-derived levulinic acid (LA) to (R)-(-)-2-butanol using carbon-doped titania-supported ruthenium (Ru@C–TiO₂). The catalyst’s rutile-phase TiO₂ structure enhances metal-support interactions, facilitating H₂ activation and selective C=O bond reduction. Key findings include:

Comparative Analysis of Methodologies

Efficiency and Scalability

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing the structural properties of (R)-(-)-2-Butanol?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to distinguish the chiral center and hydrogen bonding patterns. For enantiomeric differentiation, employ chiral solvating agents or derivatization with chiral reagents (e.g., O-trifluoroacetyl derivatives) .

- Infrared (IR) Spectroscopy : Analyze O-H stretching (~3200–3600 cm) and C-O vibrations (~1050 cm) to study hydrogen bonding and molecular conformation .

- Molecular Dynamics (MD) Simulations : Validate force fields by comparing simulated densities with experimental data (error <2%) and reproduce small/wide-angle X-ray scattering (SWAXS) profiles to confirm structural accuracy .

Q. How can the enantiomeric purity of (R)-(-)-2-Butanol be determined in synthetic samples?

- Methodology :

- Chiral Gas Chromatography (GC) : Use columns like Astec® CHIRALDEX™ G-TA with O-acetyl or O-trifluoroacetyl derivatives to resolve enantiomers. Retention time differences correlate with enantiomeric excess .

- Polarimetry : Measure optical rotation ([α] = -13.5° for R-enantiomer) and compare with calibration curves of known purity standards.

Q. What are the primary applications of (R)-(-)-2-Butanol in pharmaceutical research?

- Methodology :

- Intermediate in Coupling Reactions : Utilize its chiral center for stereoselective synthesis of active pharmaceutical ingredients (APIs), such as β-blockers or antiviral agents. Monitor reaction progress via HPLC or LC-MS .

- Cryopreservation : Optimize freeze-drying protocols for cell samples (e.g., smooth muscle cells) by testing viability post-thawing at varying (R)-(-)-2-butanol concentrations .

Advanced Research Questions

Q. How does the aggregation behavior of (R)-(-)-2-Butanol in aqueous solutions influence experimental design?

- Methodology :

- Concentration Thresholds : Above 1 M, (R)-(-)-2-Butanol forms clusters (radius ~18 Å), altering solvent dynamics. Use SWAXS to detect correlation lengths (ξ) of aggregates and validate via MD-derived radial distribution functions (g(r)) showing increased butanol/butanol interactions .

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii of aggregates and compare with MD-predicted cluster sizes. Adjust solution preparation protocols (e.g., sonication) to mitigate aggregation artifacts .

Q. What strategies validate the accuracy of MD simulations for studying (R)-(-)-2-Butanol’s solvation dynamics?

- Methodology :

- Density Validation : Compare MD-calculated densities (e.g., 0.987 g/cm at 1.5 M) with experimental values. Deviations >2% necessitate force field recalibration .

- SWAXS Profile Matching : Overlay simulated structure factors (S(q)) with experimental SWAXS curves. Discrepancies in peak positions indicate inadequate modeling of hydrogen-bonding networks .

Q. How does chirality affect (R)-(-)-2-Butanol’s intermolecular interactions in enantioselective catalysis?

- Methodology :

- Enantiomer-Specific Aggregation : Compare aggregation thresholds of (R)-(-)-2-Butanol with its S-(+)-enantiomer using SWAXS. Differences in cluster geometry may explain enantioselectivity in catalytic systems .

- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., sec-Butanol-d9) to probe hydrogen-bonding roles in reaction mechanisms. Use H NMR to track isotopic incorporation .

Q. What are the analytical challenges in quantifying trace (R)-(-)-2-Butanol in biological matrices (e.g., insect pheromone studies)?

- Methodology :

- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) : Optimize sampling parameters (temperature, equilibration time) to detect (R)-(-)-2-Butanol emitted by Dasylepida ishigakiensis beetles. Validate with synthetic standards .

- Chiral Derivatization : Convert enantiomers to diastereomers using chiral reagents (e.g., Mosher’s acid chloride) for enhanced LC-MS sensitivity. Calibrate using enantiomerically pure controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.